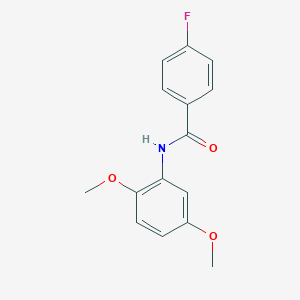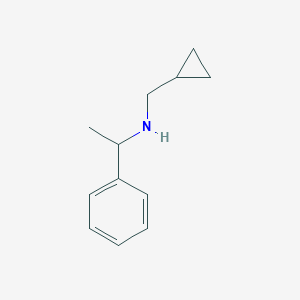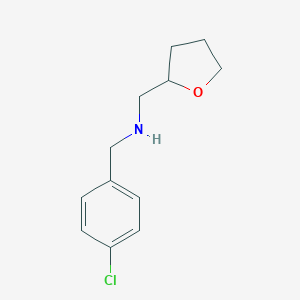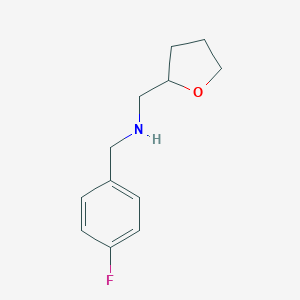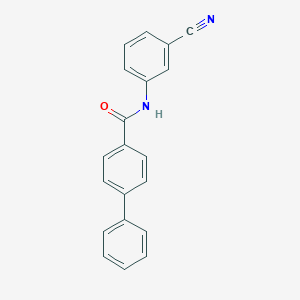
N-(3-Cyanophenyl)-4-phenyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanophenyl)-4-phenyl-benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CPB and is a member of the benzamide family of compounds. CPB has a wide range of applications, particularly in the field of medicinal chemistry. In
作用機序
The exact mechanism of action of CPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. CPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPB has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
CPB has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. CPB is also stable under a wide range of conditions, making it easy to handle and store. However, CPB has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, CPB can be toxic at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on CPB. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of interest is the investigation of CPB's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of CPB and its potential for use in combination therapies for cancer and other diseases.
合成法
CPB can be synthesized using a variety of methods. The most common method involves the reaction of 3-cyanophenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with an amine to form the final product, N-(3-Cyanophenyl)-4-phenyl-benzamide.
科学的研究の応用
CPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. CPB has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
5320-08-1 |
|---|---|
製品名 |
N-(3-Cyanophenyl)-4-phenyl-benzamide |
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC名 |
N-(3-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23) |
InChIキー |
OYJKUFGBFGDLQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenamine, 2,5-dimethyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B185528.png)
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)


